molecular formula C22H29N3O3S B2603357 N-(4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)isobutyramide CAS No. 954000-70-5

N-(4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2603357
CAS No.: 954000-70-5
M. Wt: 415.55
InChI Key: GCWOCHYPTBBBSR-UHFFFAOYSA-N
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Description

N-(4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that features a pyrrolidine ring, a phenethyl group, and a sulfamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(pyrrolidin-1-yl)benzaldehyde with phenethylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with a sulfonyl chloride derivative to introduce the sulfamoyl group. Finally, the isobutyramide moiety is introduced through an amidation reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfamoyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

N-(4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)isobutyramide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring and phenethyl group are key structural features that enable the compound to bind to these targets, potentially modulating their activity. The sulfamoyl group may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(pyrrolidin-1-yl)phenyl)acetamide
  • N-(4-(pyrrolidin-1-yl)phenethyl)acetamide
  • N-(4-(pyrrolidin-1-yl)phenyl)sulfonamide

Uniqueness

N-(4-(N-(4-(pyrrolidin-1-yl)phenethyl)sulfamoyl)phenyl)isobutyramide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the isobutyramide moiety, in particular, distinguishes it from other similar compounds and may contribute to its unique pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

2-methyl-N-[4-[2-(4-pyrrolidin-1-ylphenyl)ethylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S/c1-17(2)22(26)24-19-7-11-21(12-8-19)29(27,28)23-14-13-18-5-9-20(10-6-18)25-15-3-4-16-25/h5-12,17,23H,3-4,13-16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWOCHYPTBBBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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